aikupikoxide D

Description

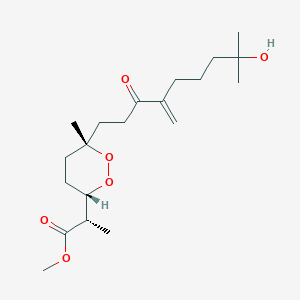

Aikupikoxide D is a norditerpene peroxide isolated from marine sponges of the genus Diacarnus and Negombata. It was first reported in 2001 from the Red Sea sponge Diacarnus erythraenus alongside aikupikoxides A, B, and C . Structurally, it features a bicyclic endoperoxide core and an oxidized aliphatic side chain, with the molecular formula C₂₀H₃₄O₆ determined via HRFABMS .

Properties

Molecular Formula |

C20H34O6 |

|---|---|

Molecular Weight |

370.5 g/mol |

IUPAC Name |

methyl (2S)-2-[(3S,6R)-6-(8-hydroxy-8-methyl-4-methylidene-3-oxononyl)-6-methyldioxan-3-yl]propanoate |

InChI |

InChI=1S/C20H34O6/c1-14(8-7-11-19(3,4)23)16(21)9-12-20(5)13-10-17(25-26-20)15(2)18(22)24-6/h15,17,23H,1,7-13H2,2-6H3/t15-,17-,20-/m0/s1 |

InChI Key |

VQXVFFWQWCQNFB-KNBMTAEXSA-N |

Isomeric SMILES |

C[C@@H]([C@@H]1CC[C@](OO1)(C)CCC(=O)C(=C)CCCC(C)(C)O)C(=O)OC |

Canonical SMILES |

CC(C1CCC(OO1)(C)CCC(=O)C(=C)CCCC(C)(C)O)C(=O)OC |

Synonyms |

aikupikoxide D |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Bioactive Differences Among Aikupikoxide D and Analogues

Key Comparative Insights

Structural Similarities and Differences this compound shares the bicyclic endoperoxide core with aikupikoxides A–C and diacarperoxides, a hallmark of norditerpene peroxides . Unlike aikupikoxide A (muqubilone), which contains diketone groups, this compound and C feature oxidized aliphatic chains at C-9 and C-14, enhancing their polarity . Aikupikoxide C and its enantiomer, diacarperoxide B, demonstrate the role of stereochemistry in bioactivity. Despite structural mirroring, only aikupikoxide C shows cytotoxicity, suggesting chirality-dependent mechanisms .

Bioactivity Profiles

- Cytotoxicity : Aikupikoxide C exhibits stronger cytotoxicity (IC₅₀: 11.9–36.7 µM) than D, though both are less potent than (+)-nuapapuin B (IC₅₀: 0.3–41.3 µM) .

- Antiviral Activity : Muqubilone (aikupikoxide A) uniquely inhibits herpes simplex virus (HSV-1), a property absent in D .

- Inactive Analogues : Negombatoperoxides C/D and negombatodiol lack cytotoxicity (IC₅₀ > 50 µM), highlighting the necessity of specific functional groups (e.g., endoperoxide) for activity .

Source-Dependent Variability Aikupikoxide C is found in both Diacarnus and Negombata sponges, but its stereochemistry and bioactivity remain consistent across sources . Diacarperoxides, isolated from Diacarnus megaspinorhabdosa, illustrate genus-specific metabolic pathways, producing enantiomers with divergent biological roles .

Q & A

Basic Research Questions

Q. How is aikupikoxide D synthesized and characterized in experimental settings?

- Methodological Answer : Synthesis typically involves multi-step organic reactions under controlled conditions (e.g., inert atmosphere, specific catalysts). Characterization requires spectroscopic techniques (NMR, IR, mass spectrometry) and chromatographic methods (HPLC) to confirm molecular structure and purity. For novel compounds, X-ray crystallography is recommended to resolve stereochemistry. Ensure detailed documentation of reaction parameters (temperature, solvent, yield) and adherence to IUPAC naming conventions .

- Key Considerations : Cross-validate spectral data with literature for known analogs. For purity, report retention times and integration values from HPLC/GC analyses .

Q. What analytical techniques are critical for confirming this compound’s structural identity and stability?

- Methodological Answer : Use a combination of:

- Spectroscopy : and NMR for functional group analysis; HRMS for molecular formula confirmation.

- Chromatography : HPLC-DAD/UV for stability under stress conditions (e.g., heat, light).

- Thermal Analysis : TGA/DSC to assess decomposition profiles.

- Advanced Methods : Single-crystal X-ray diffraction for absolute configuration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

Comparative Analysis : Replicate experiments using identical protocols (cell lines, concentrations, controls) as conflicting studies .

Variable Isolation : Test hypotheses about confounding factors (e.g., solvent effects, impurity interference) via dose-response assays and orthogonal assays (e.g., fluorescence vs. luminescence) .

Statistical Validation : Apply multivariate analysis to assess inter-study variability (ANOVA, PCA) and publish raw datasets for transparency .

- Case Study : If Study A reports IC = 5 µM (cancer cells) and Study B finds no activity, verify cell culture conditions (e.g., serum concentration, passage number) and compound solubility .

Q. What experimental design principles should guide mechanistic studies of this compound’s biological targets?

- Methodological Answer :

- Hypothesis-Driven Workflow :

Target Identification : Use affinity chromatography or proteomics (e.g., SILAC) to isolate binding partners.

Functional Validation : CRISPR/Cas9 knockout models or siRNA silencing to confirm target relevance .

Pathway Analysis : Transcriptomics (RNA-seq) or metabolomics (LC-MS) to map downstream effects .

- Controls : Include positive/negative controls (e.g., known inhibitors, vehicle-treated samples) and validate antibodies/assay reagents .

Q. How can researchers ensure reproducibility in this compound’s synthesis and bioactivity assays?

- Methodological Answer :

- Synthesis : Publish detailed protocols with step-by-step troubleshooting (e.g., inert gas purging duration, recrystallization solvents) .

- Assays : Adopt standardized guidelines (e.g., MIAME for microarrays, ARRIVE for in vivo studies). Share compound aliquots via repositories like Addgene .

- Peer Review : Encourage independent validation through collaborative networks or open-lab initiatives .

Q. What strategies are effective for designing novel this compound derivatives with improved pharmacological properties?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically modify functional groups (e.g., hydroxyl → methoxy) and assess changes in potency/selectivity .

- Computational Modeling : Docking studies (AutoDock, Schrödinger) to predict binding affinity and ADMET properties (e.g., LogP, CYP inhibition) .

- Synthetic Feasibility : Prioritize derivatives with scalable synthesis routes (≤5 steps, high atom economy) .

Data and Reporting Guidelines

Q. How should researchers address discrepancies between theoretical predictions and experimental results for this compound?

- Methodological Answer :

- Error Analysis : Quantify instrumental uncertainty (e.g., NMR signal-to-noise ratios) and batch-to-batch variability .

- Model Refinement : Recalibrate computational parameters (e.g., force fields, solvation models) using experimental data .

- Transparency : Report negative results and computational assumptions (e.g., rigid vs. flexible docking) in supplementary materials .

Q. What ethical and procedural standards apply to in vivo studies involving this compound?

- Methodological Answer :

- Ethical Approval : Submit protocols to institutional review boards (IRBs) with justification for animal models, sample sizes, and humane endpoints .

- Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing data in public repositories (e.g., PubChem, Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.